molecular formula C16H11NO5 B5169848 7-methoxy-4-(3-nitrophenyl)-2H-chromen-2-one

7-methoxy-4-(3-nitrophenyl)-2H-chromen-2-one

Cat. No. B5169848
M. Wt: 297.26 g/mol
InChI Key: XJUAKUHYOXMXOR-UHFFFAOYSA-N
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Description

7-methoxy-4-(3-nitrophenyl)-2H-chromen-2-one, also known as nitro-7-methoxycoumarin, is a synthetic compound that has been extensively studied for its potential application in scientific research. This compound belongs to the class of coumarin derivatives and is known for its unique chemical properties that make it a valuable tool for various biochemical and physiological studies.

Mechanism of Action

The mechanism of action of 7-methoxy-4-(3-nitrophenyl)-2H-chromen-2-one is complex and involves several biochemical and physiological processes. This compound is known to interact with various enzymes and proteins in biological systems, leading to changes in their activity and function. Additionally, this compound is capable of generating reactive oxygen species, which can cause oxidative damage to cells and tissues.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-methoxy-4-(3-nitrophenyl)-2H-chromen-2-one are diverse and depend on the specific system being studied. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, this compound has been shown to inhibit the activity of tyrosinase, an enzyme that is involved in the production of melanin. This compound has also been shown to induce apoptosis in cancer cells, leading to their death.

Advantages and Limitations for Lab Experiments

The advantages of using 7-methoxy-4-(3-nitrophenyl)-2H-chromen-2-one in lab experiments include its fluorescent properties, which make it a useful tool for detecting the presence of nitric oxide in biological systems. Additionally, this compound is relatively easy to synthesize and has a high degree of purity. However, the limitations of using this compound in lab experiments include its potential toxicity and its tendency to generate reactive oxygen species, which can cause oxidative damage to cells and tissues.

Future Directions

There are several potential future directions for research involving 7-methoxy-4-(3-nitrophenyl)-2H-chromen-2-one. One potential area of research is the development of new anti-cancer therapies based on the ability of this compound to induce apoptosis in cancer cells. Additionally, this compound could be used as a tool for studying the mechanisms of action of other enzymes and proteins in biological systems. Further research is also needed to explore the potential applications of this compound in other scientific fields, such as neuroscience and pharmacology.

Synthesis Methods

The synthesis of 7-methoxy-4-(3-nitrophenyl)-2H-chromen-2-one involves several chemical reactions that are carried out in a laboratory setting. The most commonly used method for synthesizing this compound is the Knoevenagel condensation reaction, which involves the reaction of 7-hydroxycoumarin with 3-nitrobenzaldehyde in the presence of a base catalyst such as piperidine. The resulting product is then treated with methoxyamine hydrochloride to yield the final compound.

Scientific Research Applications

7-methoxy-4-(3-nitrophenyl)-2H-chromen-2-one has been extensively studied for its potential application in various scientific research fields. This compound has been used as a fluorescent probe for detecting the presence of nitric oxide in biological systems. It has also been used as a tool for studying the mechanisms of action of various enzymes and proteins, including acetylcholinesterase, tyrosinase, and peroxidase. Additionally, this compound has been investigated for its potential use as an anti-cancer agent due to its ability to induce apoptosis in cancer cells.

properties

IUPAC Name

7-methoxy-4-(3-nitrophenyl)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO5/c1-21-12-5-6-13-14(9-16(18)22-15(13)8-12)10-3-2-4-11(7-10)17(19)20/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJUAKUHYOXMXOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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